An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 65
An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 65
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of E3 ligase Ligand-Linker Conjugate 65, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, its role in the broader context of targeted protein degradation, and detailed experimental protocols for its characterization and utilization.
Introduction to E3 Ligase Ligand-Linker Conjugates and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic process allows for the sub-stoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[1]
E3 ligase Ligand-Linker Conjugate 65 is a pre-synthesized intermediate designed for the efficient construction of PROTACs. It comprises a well-characterized E3 ligase ligand, Thalidomide (B1683933), attached to a flexible linker. Thalidomide is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[3][4] This conjugate serves as a versatile starting point for the synthesis of novel PROTACs targeting a wide array of proteins.
Chemical Structure and Properties
E3 ligase Ligand-Linker Conjugate 65 is designed to function as a Cereblon ligand, effectively recruiting the CRBN protein.[4] It is composed of Thalidomide attached to a specific linker, providing a crucial role as an intermediate in the synthesis of complete PROTAC molecules.[4]
| Property | Value | Reference |
| Molecular Formula | C29H39N5O7 | [4] |
| Molecular Weight | 569.65 g/mol | [4] |
| Canonical SMILES | O=C1NC(CCC1N2C(C3=C(C=CC(N4CC(C4)CN5CCN(CC5)CCOCC(OC(C)(C)C)=O)=C3)C2=O)=O)=O | [4] |
| E3 Ligase Ligand | Thalidomide | [4] |
| Target E3 Ligase | Cereblon (CRBN) | [4] |
Signaling Pathway: CRBN-Mediated Protein Degradation
The thalidomide moiety of the conjugate hijacks the CRL4CRBN E3 ubiquitin ligase complex. When incorporated into a full PROTAC, this complex is brought into proximity with the target protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: CRBN-Mediated PROTAC-Induced Protein Degradation Pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using E3 ligase Ligand-Linker Conjugate 65 and its subsequent biological evaluation.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand to E3 ligase Ligand-Linker Conjugate 65. The terminal functional group on the linker of Conjugate 65 will dictate the specific coupling chemistry. Assuming the linker terminates in a reactive group (e.g., a carboxylic acid or an amine), a standard amide coupling reaction can be employed.
Materials:
-
E3 ligase Ligand-Linker Conjugate 65
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POI ligand with a complementary functional group (e.g., an amine if the linker has a carboxylic acid)
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Coupling agents (e.g., HATU, HOBt)
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Organic base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF)
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Reaction vessel and magnetic stirrer
-
Purification system (e.g., preparative HPLC)
-
Analytical instruments (e.g., LC-MS, NMR)
Procedure:
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Reaction Setup: In a clean, dry reaction vessel, dissolve the POI ligand and E3 ligase Ligand-Linker Conjugate 65 in anhydrous DMF.
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Coupling Agent Addition: Add the coupling agents (e.g., HATU and HOBt) to the reaction mixture.
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Base Addition: Add DIPEA to the mixture and stir at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed.
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Purification: Upon completion, purify the crude product by preparative HPLC to isolate the final PROTAC molecule.
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Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Caption: General workflow for synthesizing a PROTAC molecule.
Protocol 2: CRBN Binding Affinity Determination by Fluorescence Polarization
This protocol describes a competitive binding assay to determine the affinity of the synthesized PROTAC for CRBN.
Materials:
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Purified recombinant human CRBN protein
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Fluorescently-labeled thalidomide tracer
-
Synthesized PROTAC
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Pomalidomide (B1683931) (as a positive control)
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Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
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384-well, low-volume, black microplates
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Microplate reader capable of measuring fluorescence polarization
Procedure:
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Reagent Preparation: Prepare a serial dilution of the synthesized PROTAC and the pomalidomide control in the Assay Buffer.
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Assay Plate Setup: In the microplate, add the fluorescently-labeled thalidomide tracer and the purified CRBN protein to each well.
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Compound Addition: Add the serially diluted PROTAC or control to the respective wells.
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Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader.
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Data Analysis: Plot the change in millipolarization (mP) units against the compound concentration and fit the data to a suitable binding isotherm to determine the IC50 value.
Protocol 3: Western Blot for Target Protein Degradation
This is the primary assay to quantify the degradation of the target protein induced by the synthesized PROTAC.
Materials:
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Cell line expressing the POI
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Synthesized PROTAC
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DMSO (vehicle control)
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Cell lysis buffer (e.g., RIPA buffer)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody specific for the POI
-
Loading control primary antibody (e.g., anti-GAPDH)
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HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
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Cell Treatment: Seed cells in culture plates and treat with a dose range of the synthesized PROTAC or DMSO for a specified time (e.g., 18 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.
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Imaging and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the POI band intensity to the loading control to determine the extent of degradation. Calculate the DC50 value (the concentration of PROTAC that causes 50% degradation of the POI).
Data Presentation
While specific quantitative data for E3 ligase Ligand-Linker Conjugate 65 is not publicly available, the following table provides typical performance metrics for thalidomide-based PROTACs, which can serve as a benchmark for experimental outcomes.
| Parameter | Typical Range | Assay Method | Significance |
| CRBN Binding Affinity (IC50) | 1 - 500 nM | Fluorescence Polarization | Measures the binding strength of the PROTAC to the CRBN E3 ligase. |
| Target Degradation (DC50) | 1 - 100 nM | Western Blot / In-Cell ELISA | Concentration of PROTAC required to degrade 50% of the target protein. |
| Maximum Degradation (Dmax) | > 80% | Western Blot / In-Cell ELISA | The maximal percentage of target protein degradation achieved. |
Conclusion
E3 ligase Ligand-Linker Conjugate 65 is a valuable chemical tool for the development of novel PROTACs. Its thalidomide-based design allows for the recruitment of the well-characterized CRBN E3 ligase, providing a robust platform for targeted protein degradation. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize PROTACs derived from this conjugate in their drug discovery and chemical biology endeavors. Rigorous experimental validation, as outlined, is crucial to ascertain the efficacy and specificity of any newly developed PROTAC.
